molecular formula C22H18F2N4O2S2 B2762851 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226441-24-2

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2762851
CAS RN: 1226441-24-2
M. Wt: 472.53
InChI Key: LGYDFFCZPSXMEG-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2S2 and its molecular weight is 472.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • A study focused on synthesizing and characterizing drug precursor compounds, including derivatives related to the chemical structure of interest, indicating their potential as precursors in pharmaceutical drug development. The acidity constants (pKa values) of these acetamide derivatives were determined, highlighting the importance of their chemical properties in drug formulation and synthesis processes (Duran & Canbaz, 2013).

Antitumor Activities

  • Research on newly synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, sharing a core structure with the chemical of interest, demonstrated significant antitumor activity in vitro against various human tumor cell lines. This underscores the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Activities

  • Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which were tested for anticancer activities. Selected compounds showed significant activity against melanoma-type cell lines, indicating the chemical's relevance in developing new anticancer agents (Duran & Demirayak, 2012).

Antimicrobial and Antioxidant Activities

  • The antimicrobial and antioxidant properties of novel sulphonamide derivatives, sharing structural similarities with the chemical , were investigated, demonstrating good activity against various strains. This suggests potential applications in the development of antimicrobial and antioxidant agents (Fahim & Ismael, 2019).

Antibacterial Agents

  • Research into derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, relevant to the chemical's structure, showed significant antibacterial activity, underscoring their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S2/c1-14-2-4-15(5-3-14)18-12-26-22(32-13-19(29)27-21-25-10-11-31-21)28(18)16-6-8-17(9-7-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYDFFCZPSXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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